4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde
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Overview
Description
4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C8H11ClOSi and a molecular weight of 218.77 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is characterized by the presence of a chloro group, a trimethylsilyl group, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method includes the chlorination of 5-(trimethylsilyl)thiophene-2-carbaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: 4-Chloro-5-(trimethylsilyl)thiophene-2-carboxylic acid.
Reduction: 4-Chloro-5-(trimethylsilyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. The trimethylsilyl group can be used to protect reactive sites during multi-step synthesis. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-thiophenecarboxaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered.
5-(Trimethylsilyl)thiophene-2-carbaldehyde: Lacks the chloro group, affecting its reactivity in substitution reactions.
2-Chloro-5-(trimethylsilyl)thiophene: Lacks the aldehyde group, limiting its use in nucleophilic addition reactions.
Uniqueness
4-Chloro-5-(trimethylsilyl)thiophene-2-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the chloro group allows for versatile substitution reactions, while the trimethylsilyl group offers steric protection. The aldehyde group enables nucleophilic addition, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-5-trimethylsilylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClOSSi/c1-12(2,3)8-7(9)4-6(5-10)11-8/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGPLIBLURUEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(S1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClOSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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